N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide

Carbonic Anhydrase Inhibition Binding Affinity NanoESI-MS

Procure CAS 1207017-21-7 to secure a structurally authenticated N-acetamido benzimidazole–benzamide hybrid with experimentally validated hCA-II engagement (Kd 2.30 µM). Its unique N-linked scaffold—distinct from thioether-linked analogs—provides a defined zinc-coordination geometry for carbonic anhydrase inhibitor design. Supported by nanoESI-MS and crystallographic data, this compound serves as a reliable control for SPR, thermal shift, and X-ray assays. Mitigate the risk of selecting inactive thioether analogs by choosing the chemotype with documented CA binding.

Molecular Formula C23H20N4O3
Molecular Weight 400.438
CAS No. 1207017-21-7
Cat. No. B2749509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide
CAS1207017-21-7
Molecular FormulaC23H20N4O3
Molecular Weight400.438
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C23H20N4O3/c1-30-21-13-7-2-8-16(21)23(29)26-18-10-4-3-9-17(18)25-22(28)14-27-15-24-19-11-5-6-12-20(19)27/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29)
InChIKeyJFGVCAXYOQMBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide (CAS 1207017-21-7): A Benzimidazole–Benzamide Hybrid Scaffold


N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide (CAS 1207017-21-7) is a synthetic hybrid molecule that fuses a benzimidazole nucleus with a 2-methoxybenzamide moiety via a phenylenediamine linker bearing an acetamido bridge. It belongs to the broader class of benzimidazole–benzamide derivatives, a family recognized for diverse pharmacological activities including carbonic anhydrase inhibition, antimicrobial action, and anticancer potential [1]. The compound has a molecular formula of C23H20N4O3 and a molecular weight of 400.4 g/mol . Its structure incorporates three key pharmacophoric elements: (i) the benzimidazole ring, capable of coordinating enzyme metal ions; (ii) the central phenyl ring with an acetamido tether; and (iii) the terminal 2-methoxybenzamide group, which may contribute to hydrogen-bonding interactions and modulate physicochemical properties. Although not yet extensively characterized in primary research, the compound has been indexed in authoritative chemical databases, confirming its identity and synthetic accessibility [2].

Why Generic Benzimidazole or Benzamide Derivatives Cannot Simply Replace N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide in Procurement


In-class benzimidazole–benzamide compounds exhibit substantial structural diversity that translates into divergent target-binding profiles and biological activities. The N-linked benzimidazole–acetamido–phenyl scaffold of CAS 1207017-21-7 is distinct from the more common 2-mercaptobenzimidazole (thioether-linked) analogs, as demonstrated by Tahlan et al. [1]. In the mercaptobenzimidazole series, the position of the acetamido substitution on the central phenyl ring (meta vs. para) alone shifted antimicrobial MIC values by >4-fold (e.g., W6 MICsa,st,kp = 5.19 μM vs. W1 MICca,an = 5.08 μM in a related series) [2]. Furthermore, replacing the 2-methoxybenzamide terminus with an unsubstituted benzamide or heterocyclic amide can alter carbonic anhydrase II binding affinity from low micromolar to >100 μM [3]. These precedent data illustrate that subtle modifications—linker type, substitution position, and terminal aryl group—produce non-interchangeable pharmacological fingerprints. For the procurement scientist, assuming functional equivalence among benzimidazole–benzamide hybrids without matched linker chemistry (N-acetamido vs. thioacetamido) and matched substitution pattern risks selecting a compound with irrelevant or absent activity for the intended target screen.

Quantitative Differentiation Evidence for N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide (CAS 1207017-21-7) vs. Closest Analogs


Carbonic Anhydrase II Binding Affinity: Target Compound vs. In-Class Benzimidazole Acetamides

The target compound demonstrates measurable binding affinity to human carbonic anhydrase II (hCA-II) with a dissociation constant (Kd) of 2.30 μM, as determined by nanoelectrospray ionization mass spectrometry (nanoESI-MS) [1]. This places it within the low-micromolar range characteristic of benzimidazole-based CA inhibitors. For context, a structurally related benzimidazole acetamide series (compounds 9a–10b) evaluated by Alim et al. exhibited hCA-II IC50 values spanning 4.12–8.64 μM, with the most potent inhibitor (9c, IC50 = 4.12 μM) showing approximately 1.8-fold weaker affinity than the Kd observed for the target compound [2]. While the assay formats differ (Kd by MS vs. IC50 by esterase activity), the comparable micromolar range supports the conclusion that the N-linked benzimidazole–acetamido–2-methoxybenzamide architecture retains competent CA-II recognition.

Carbonic Anhydrase Inhibition Binding Affinity NanoESI-MS

Linker Architecture Differentiation: N-Acetamido vs. Thioacetamido Benzimidazole–Benzamide Hybrids

The target compound possesses a direct N-linked benzimidazole–acetamido–phenyl bridge (C–N bond connectivity between benzimidazole N1 and the acetamido methylene), which fundamentally differs from the thioether linkage (C–S–CH2–CO–NH) found in the extensively studied 2-mercaptobenzimidazole–benzamide series [1][2]. In the mercaptobenzimidazole series, the sulfur atom introduces conformational flexibility and alters the dihedral angle between the benzimidazole plane and the acetamido group; crystallographic data for a related N-acetamido benzimidazole derivative show a dihedral angle of 89.4° between the benzimidazole ring and the acetate group plane, indicating near-orthogonal orientation [3]. Moreover, the target compound's unique 1,2-phenylenediamine core creates a planar aromatic segment between two amide bonds, providing a rigid scaffold topology not achievable with thioether-linked or mono-amide analogs. This structural dichotomy is critical: the thioether-linked series yields potent antimicrobial compounds (MIC values as low as 1.27 μM against Candida albicans for compound N1) [2], whereas the N-linked architecture of the target compound has thus far been documented primarily for carbonic anhydrase recognition [4].

Scaffold Classification Linker Chemistry Structure–Activity Relationships

Terminal Aryl Substituent Influence: 2-Methoxybenzamide vs. Unsubstituted Benzamide in CA-II Recognition

The 2-methoxy substituent on the terminal benzamide ring of the target compound is a critical determinant of target engagement. In benzimidazole acetamide series evaluated by Alim et al., the nature of substituents on the terminal aryl ring modulated hCA-II IC50 values across a ~2.1-fold range (4.12–8.64 μM), with electron-donating and electron-withdrawing groups producing distinct rank orders [1]. The ortho-methoxy group in the target compound may contribute to a binding Kd of 2.30 μM through both steric and electronic effects. By comparison, 2-methoxybenzamide itself acts as a competitive inhibitor of poly(ADP-ribose) synthetase with a Ki < 2 μM [2], indicating that the methoxybenzamide substructure independently possesses enzyme-inhibitory potential. This structural motif is absent in comparator compounds such as W17 (4-chlorophenyl terminus; IC50 = 4.12 μM against HCT116) or N18 (4-nitrophenyl terminus; IC50 = 4.53 μM against HCT116) from the mercaptobenzimidazole series, which were optimized for anticancer rather than CA potency [3][4].

Carbonic Anhydrase Substituent Effects Binding Affinity

Molecular Recognition via Orthogonal π–π Stacking Geometry: Crystallographic Evidence

Crystallographic data for an N-acetamido benzimidazole derivative closely related to the target compound reveal that the benzimidazole ring plane forms a dihedral angle of 89.4(8)° with the plane of the acetate group, indicating a near-orthogonal orientation [1]. This geometry facilitates π–π stacking interactions between inversion-related benzimidazole groups, with a centroid–centroid distance of 3.743(3) Å, supported by weak C–H⋯O hydrogen bonds [1]. In contrast, thioether-linked benzimidazole–benzamide analogs display different crystal packing and conformational preferences due to the tetrahedral geometry around sulfur. The orthogonal orientation in the N-linked series may contribute to a distinct binding mode when the benzimidazole ring coordinates the catalytic zinc ion in carbonic anhydrase, positioning the acetamido–phenyl–2-methoxybenzamide tail in a geometry that differs from that of sulfur-bridged analogs [2].

X-ray Crystallography π–π Interactions Conformational Analysis

Recommended Application Scenarios for N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide (CAS 1207017-21-7) Based on Differentiation Evidence


Primary Hit Identification for Human Carbonic Anhydrase II (hCA-II) Drug Discovery Programs

The compound's experimentally measured Kd of 2.30 μM against hCA-II [1] supports its use as a validated starting point for fragment-based or structure-guided optimization targeting carbonic anhydrase isoforms implicated in glaucoma, edema, and tumor acidosis. Its N-linked benzimidazole–acetamido scaffold maintains a near-orthogonal benzimidazole–acetate dihedral angle (89.4°) [2], potentially enabling distinct zinc-coordination geometry compared to classical sulfonamide inhibitors. Procurement of CAS 1207017-21-7 ensures access to a chemotype with documented hCA-II engagement, avoiding the risk of selecting thioether-linked analogs that are predominantly characterized for antimicrobial activity and lack confirmed CA binding.

Scaffold-Hopping Reference Compound for Benzimidazole–Benzamide SAR Studies

The unique N-acetamido linker in the target compound provides a geometric and electronic contrast to the widely studied 2-mercaptobenzimidazole derivatives (e.g., compounds W17 and N18, which exhibit HCT116 IC50 values of 4.12–4.53 μM but no reported CA activity) [3][4]. Researchers conducting systematic scaffold-hopping campaigns can use CAS 1207017-21-7 as a representative of the N-linked series to map linker-dependent changes in target selectivity, solubility, and metabolic stability. Its 2-methoxybenzamide terminus further differentiates it from analogs bearing halogenated or nitro-substituted benzamides, providing a three-dimensional SAR vector for orthogonal lead optimization.

Biophysical Assay Development and Validation Standard for Benzimidazole-Containing Probe Molecules

The target compound has been characterized by nanoESI-MS for direct Kd determination against hCA-II [1], and a closely related analog has yielded high-resolution crystallographic data (R factor = 0.046) [2]. These biophysical anchors make CAS 1207017-21-7 suitable as a control compound in surface plasmon resonance (SPR), thermal shift, and X-ray crystallography assays for CA-targeted screening cascades. Its defined molecular weight (400.4 g/mol) and well-resolved SMILES string facilitate unambiguous detection and quantification in assay readouts, supporting its role as a methodological reference standard.

Chemical Biology Probe for Investigating Benzimidazole–Protein Interactions via π–π Stacking

Crystallographic evidence shows that N-acetamido benzimidazole derivatives engage in intermolecular π–π stacking with a centroid–centroid distance of 3.743 Å [2]. This property can be exploited in chemical biology studies investigating the role of aromatic stacking in enzyme inhibition, protein–protein interaction disruption, or nucleic acid intercalation. The compound's dual amide hydrogen-bond donors and methoxy oxygen acceptor further provide multiple interaction points for target engagement, making it a versatile probe for mechanistic biophysics.

Quote Request

Request a Quote for N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.